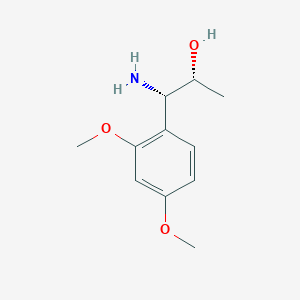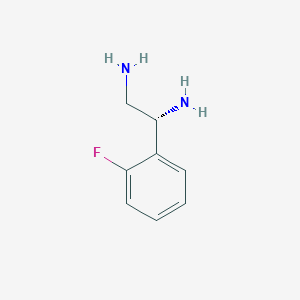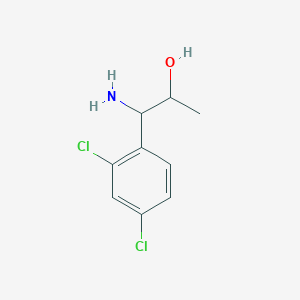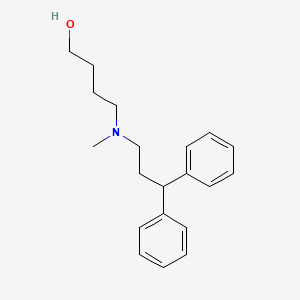
(R)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl is a chiral amine compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a pentan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-1-phenylpentan-1-amine and methylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and various substituted amides.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It can serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, ®-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl is investigated for its potential therapeutic applications, such as its role as an intermediate in the synthesis of drugs targeting specific diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ®-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The methylsulfonyl group may play a crucial role in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields.
Comparison with Similar Compounds
Similar Compounds
®-1-Phenylpentan-1-amine: Lacks the methylsulfonyl group, making it less versatile in certain reactions.
®-1-(4-Methylphenyl)pentan-1-amine: Contains a methyl group instead of a methylsulfonyl group, affecting its reactivity and applications.
®-1-(4-(Methoxy)phenyl)pentan-1-amine:
Uniqueness
®-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl stands out due to the presence of the methylsulfonyl group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C12H19NO2S |
|---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
(1R)-1-(4-methylsulfonylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19NO2S/c1-3-4-5-12(13)10-6-8-11(9-7-10)16(2,14)15/h6-9,12H,3-5,13H2,1-2H3/t12-/m1/s1 |
InChI Key |
JYXATRCKRQGJMB-GFCCVEGCSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC=C(C=C1)S(=O)(=O)C)N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13034334.png)











